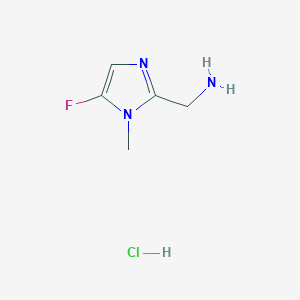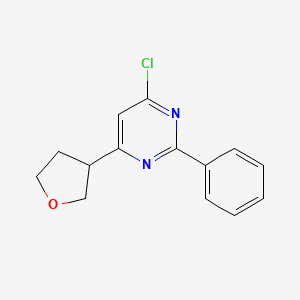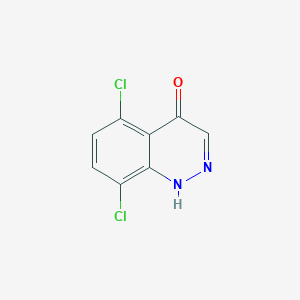
N-(1-(Trifluoromethyl)-1H-pyrazol-4-yl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(Trifluoromethyl)-1H-pyrazol-4-yl)formamide: is a compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a formamide group. This unique structure makes it an interesting subject of study in various fields of chemistry and pharmacology due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form the pyrazole ring . The trifluoromethyl group can be introduced via nucleophilic trifluoromethylation reactions . The formamide group is then added through formylation reactions using formic acid or its derivatives .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as the use of sulfonated rice husk ash as a catalyst for the formylation step . This method is efficient and can be reused multiple times without loss of catalytic activity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(1-(Trifluoromethyl)-1H-pyrazol-4-yl)formamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrazole ring or the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrogen gas for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrazole carboxamides, while substitution reactions can introduce different functional groups onto the pyrazole ring .
Scientific Research Applications
N-(1-(Trifluoromethyl)-1H-pyrazol-4-yl)formamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: The compound is used in the production of various agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-(Trifluoromethyl)-1H-pyrazol-4-yl)formamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(1-Phenyl-propyl)-formamide: This compound has a similar formamide group but differs in the attached aromatic ring.
1-Phenylsulfonamide-3-Trifluoromethyl-5-Parabromophenylpyrazole: This compound shares the trifluoromethyl group and pyrazole ring but has different substituents.
Uniqueness
N-(1-(Trifluoromethyl)-1H-pyrazol-4-yl)formamide is unique due to its specific combination of the trifluoromethyl group, pyrazole ring, and formamide moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C5H4F3N3O |
|---|---|
Molecular Weight |
179.10 g/mol |
IUPAC Name |
N-[1-(trifluoromethyl)pyrazol-4-yl]formamide |
InChI |
InChI=1S/C5H4F3N3O/c6-5(7,8)11-2-4(1-10-11)9-3-12/h1-3H,(H,9,12) |
InChI Key |
HSEFWVQUOAIOKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1C(F)(F)F)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 7-chloro-1-methoxydibenzo[b,d]furan-4-carboxylate](/img/structure/B11780761.png)


![Octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid](/img/structure/B11780775.png)

![1-(6-Methoxybenzo[D]oxazol-2-YL)ethanamine](/img/structure/B11780788.png)



![2-(Diethoxymethyl)-7-iodofuro[3,2-c]pyridine](/img/structure/B11780818.png)



